Tenovin-1 is a cell-permeable small molecule that functions as a dual inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2. Its mechanism of action involves preventing the deacetylation of key cellular proteins, most notably leading to the hyperacetylation and subsequent activation of the tumor suppressor p53. This activation of p53 can induce cell cycle arrest and apoptosis, making Tenovin-1 a foundational tool for studying sirtuin biology and p53-mediated pathways in cancer research.
While structurally related analogs like Tenovin-6 offer higher potency, they are not directly interchangeable with Tenovin-1 for many applications. Tenovin-1's value lies in its role as the foundational, well-characterized compound used in seminal studies that first linked SIRT1/SIRT2 inhibition to p53 activation. Significant differences in enzymatic and cellular potency mean that substituting Tenovin-1 with a more potent analog compromises the ability to reproduce or build upon this established body of work. Furthermore, its mechanism of activating p53 via inhibition of deacetylation is distinct from compounds that work through other pathways, such as MDM2 inhibition, making it a non-equivalent tool for specific mechanistic studies.
Tenovin-1 is a dual inhibitor of sirtuin deacetylases, with a reported IC50 of 21 µM against human SIRT1 and 10 µM against human SIRT2 in cell-free enzymatic assays. This profile, showing slightly preferential inhibition of SIRT2, establishes a crucial quantitative benchmark. The more potent analog, Tenovin-6, inhibits the same enzymes with significantly lower IC50 values. For experiments where the goal is to replicate foundational findings or where the high potency of newer analogs may introduce off-target effects, the well-defined, moderate potency of Tenovin-1 is the appropriate choice.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | SIRT1: 21 µM; SIRT2: 10 µM |
| Comparator Or Baseline | Tenovin-6 (more potent analog) |
| Quantified Difference | Tenovin-1 serves as the foundational potency benchmark for the Tenovin class of inhibitors. |
| Conditions | In vitro enzymatic assay with purified human sirtuins and peptide substrates. |
This establishes Tenovin-1 as the reference compound for dual SIRT1/SIRT2 inhibition, critical for ensuring experimental results are comparable to the foundational literature.
Tenovin-1 is characterized by limited aqueous solubility, a key handling parameter that necessitates specific formulation procedures for in vitro and in vivo use. Technical datasheets and primary literature consistently report its insolubility in water and ethanol, requiring the use of solvents like DMSO to prepare stock solutions, typically at concentrations up to 74 mg/mL (200 mM). This known property was a driving factor for the development of more water-soluble analogs, such as Tenovin-6. Procuring Tenovin-1 is the correct choice when experimental protocols are already established with DMSO as the vehicle or when seeking to precisely replicate the formulation conditions of foundational studies.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | < 1 mg/mL (< 1 mM) |
| Comparator Or Baseline | Tenovin-6 (designed to be more water-soluble) |
| Quantified Difference | Qualitatively established as a key limitation driving the development of analogs. |
| Conditions | Aqueous buffers for biological assays. |
This information is critical for procurement and experimental planning, ensuring that appropriate solvents and formulation protocols are in place to achieve reproducible results.
When the primary goal is to reproduce, validate, or incrementally build upon the original research that established the link between dual SIRT1/SIRT2 inhibition and p53 activation, Tenovin-1 is the required reagent. Its specific potency and solubility characteristics are integral to the established baseline, ensuring data comparability.
In research programs developing new sirtuin inhibitors, Tenovin-1 serves as the essential benchmark compound. Its well-documented enzymatic IC50 values (SIRT1: 21 µM, SIRT2: 10 µM) provide a standardized reference point against which the potency and selectivity of new chemical entities can be reliably quantified.
For cellular assays where protocols are already optimized for DMSO as a vehicle, or where consistency with a large body of literature using DMSO-solubilized Tenovin-1 is paramount, procuring this specific form avoids the need for re-validating protocols with newer, more soluble but less-characterized analogs.